3-Formylphenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
3-Formylphenyl 4-(acetylamino)benzenesulfonate is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis and material science, offering immense potential for innovative breakthroughs.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase (hdac) enzymes .
Mode of Action
Compounds with similar structures have been shown to increase the acetylation levels of selected histone subtypes in a dose and time-dependent manner .
Biochemical Pathways
Similar compounds have been found to modulate signaling pathways involved in growth and survival .
Result of Action
Similar compounds have been found to exhibit anti-tumorigenic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 3-formylphenylboronic acid with 4-(acetylamino)benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxyphenyl 4-(acetylamino)benzenesulfonate.
Reduction: 3-(Hydroxymethyl)phenyl 4-(acetylamino)benzenesulfonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 4-(acetylamino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Formylphenyl 4-(acetylamino)benzenesulfonate: Similar structure but with the formyl group at the 2-position.
4-Formylphenyl 4-(acetylamino)benzenesulfonate: Similar structure but with the formyl group at the 4-position.
Uniqueness
3-Formylphenyl 4-(acetylamino)benzenesulfonate is unique due to the specific positioning of the formyl group at the 3-position, which can influence its reactivity and interaction with biological targets.
Biological Activity
3-Formylphenyl 4-(acetylamino)benzenesulfonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and its implications in therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a formyl group, an acetylamino group, and a benzenesulfonate moiety, contributing to its reactivity and biological properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied primarily for its effects on various enzymes, including those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of aspartate transcarbamoylase (ATCase), an enzyme crucial for pyrimidine biosynthesis, which is a target for anti-cancer and anti-malarial drug development .
Table 1: Inhibition Potency Against ATCase
Compound | IC50 (µM) |
---|---|
This compound | TBD |
BDA-04 | 0.077 |
BDA-06 | 4.0 |
Note: TBD indicates that specific data for this compound was not available in the literature.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy was assessed using the well diffusion method, measuring the inhibition zone diameter.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Inhibition Zone (mm) at 100 ppm |
---|---|
Escherichia coli | 20 |
Staphylococcus aureus | 18 |
Bacillus cereus | 19 |
These results indicate that the compound may serve as a potential antibacterial agent, although further studies are needed to confirm its effectiveness in clinical settings .
Case Study 1: Antibacterial Testing
In a recent study, the antibacterial activity of various derivatives of sulfonated compounds was evaluated against common pathogens. Among these, this compound exhibited notable activity against E. coli, showing promise for further development as an antibacterial agent.
Case Study 2: Enzyme Inhibition in Cancer Research
A study focused on the inhibition of ATCase by several compounds similar to this compound demonstrated that certain structural modifications could enhance inhibitory potency. This research highlights the importance of structural optimization in developing effective inhibitors for therapeutic applications .
Properties
IUPAC Name |
(3-formylphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(18)16-13-5-7-15(8-6-13)22(19,20)21-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYDYVCBJMQKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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